molecular formula C6H13ClO2 B15335831 1-(Chloromethoxy)-2-methoxy-2-methylpropane

1-(Chloromethoxy)-2-methoxy-2-methylpropane

Cat. No.: B15335831
M. Wt: 152.62 g/mol
InChI Key: WUGZZNTWTJSORH-UHFFFAOYSA-N
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Description

1-(Chloromethoxy)-2-methoxy-2-methylpropane is an organic compound characterized by the presence of both ether and chloroalkyl functionalities

Preparation Methods

The synthesis of 1-(Chloromethoxy)-2-methoxy-2-methylpropane typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the reaction of dimethoxymethane with acetyl chloride in the presence of a Lewis acid catalyst . This method yields a high-purity product and is favored for its efficiency and simplicity. Industrial production methods often involve similar synthetic routes but are scaled up to meet commercial demands.

Chemical Reactions Analysis

1-(Chloromethoxy)-2-methoxy-2-methylpropane undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles, leading to the formation of different ether derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Common Reagents and Conditions: Typical reagents include nucleophiles like sodium methoxide or potassium tert-butoxide, and reactions are often carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Major Products: Substitution reactions typically yield various ether derivatives, depending on the nucleophile used.

Scientific Research Applications

1-(Chloromethoxy)-2-methoxy-2-methylpropane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Chloromethoxy)-2-methoxy-2-methylpropane exerts its effects is primarily through its reactivity as an alkylating agent. The chloro group can react with nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications, where the compound acts as a building block for more complex molecules.

Comparison with Similar Compounds

1-(Chloromethoxy)-2-methoxy-2-methylpropane can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its dual functionality, which allows it to participate in a wider range of chemical reactions compared to its simpler counterparts.

Properties

Molecular Formula

C6H13ClO2

Molecular Weight

152.62 g/mol

IUPAC Name

1-(chloromethoxy)-2-methoxy-2-methylpropane

InChI

InChI=1S/C6H13ClO2/c1-6(2,8-3)4-9-5-7/h4-5H2,1-3H3

InChI Key

WUGZZNTWTJSORH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COCCl)OC

Origin of Product

United States

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